Cas no 185329-96-8 ((2-Methyl-4-propylphenyl)boronic acid)
(2-Methyl-4-propylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-methyl-4-propylphenyl)boronic acid
- Boronic acid, (2-methyl-4-propylphenyl)-
- AS-64405
- D94019
- AKOS037645877
- 185329-96-8
- (2-Methyl-4-propylphenyl)boronic acid
-
- MDL: MFCD27977121
- Inchi: 1S/C10H15BO2/c1-3-4-9-5-6-10(11(12)13)8(2)7-9/h5-7,12-13H,3-4H2,1-2H3
- InChI Key: XSCBTTAAGIFIGB-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(=CC=1C)CCC)O
Computed Properties
- Exact Mass: 178.1165099 g/mol
- Monoisotopic Mass: 178.1165099 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Molecular Weight: 178.04
(2-Methyl-4-propylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430208-250mg |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95%+ | 250mg |
$231 | 2022-09-01 | |
| Chemenu | CM430208-1g |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95%+ | 1g |
$572 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M908442-100mg |
(2-methyl-4-propylphenyl)boronic acid |
185329-96-8 | 95% | 100mg |
1,499.40 | 2021-05-17 | |
| eNovation Chemicals LLC | D759979-250mg |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95% | 250mg |
$265 | 2024-06-05 | |
| eNovation Chemicals LLC | D759979-1g |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95% | 1g |
$605 | 2024-06-05 | |
| Key Organics Ltd | AS-64405-250MG |
(2-methyl-4-propylphenyl)boronic acid |
185329-96-8 | >95% | 0.25g |
£420.00 | 2023-06-14 | |
| Key Organics Ltd | AS-64405-1G |
(2-methyl-4-propylphenyl)boronic acid |
185329-96-8 | >95% | 1g |
£769.00 | 2025-02-08 | |
| Aaron | AR01FOFD-250mg |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95% | 250mg |
$507.00 | 2025-02-10 | |
| Aaron | AR01FOFD-1g |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95% | 1g |
$1252.00 | 2025-02-10 | |
| 1PlusChem | 1P01FO71-250mg |
Boronic acid, (2-methyl-4-propylphenyl)- |
185329-96-8 | 95% | 250mg |
$269.00 | 2024-06-18 |
(2-Methyl-4-propylphenyl)boronic acid Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (2-Methyl-4-propylphenyl)boronic acid
Comprehensive Guide to (2-Methyl-4-propylphenyl)boronic acid (CAS No. 185329-96-8): Properties, Applications, and Market Insights
(2-Methyl-4-propylphenyl)boronic acid (CAS No. 185329-96-8) is a specialized boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic acids, which are known for their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. With the increasing demand for high-purity intermediates in drug discovery and advanced materials, (2-Methyl-4-propylphenyl)boronic acid has gained significant attention from researchers and manufacturers alike.
The molecular structure of (2-Methyl-4-propylphenyl)boronic acid features a boron atom bonded to a phenyl ring substituted with a methyl group at the 2-position and a propyl group at the 4-position. This unique arrangement contributes to its reactivity and stability, making it particularly useful in palladium-catalyzed reactions. The compound typically appears as a white to off-white crystalline powder with a molecular formula of C10H15BO2 and a molecular weight of 178.04 g/mol.
One of the most significant applications of (2-Methyl-4-propylphenyl)boronic acid is in the pharmaceutical industry, where it serves as a key building block for the synthesis of various biologically active compounds. Recent studies have explored its potential in developing new drug candidates for treating inflammatory diseases and neurological disorders. The compound's ability to participate in selective coupling reactions makes it invaluable for creating complex molecular architectures found in many modern medications.
In the field of material science, (2-Methyl-4-propylphenyl)boronic acid has shown promise in the development of advanced polymers and functional materials. Researchers are investigating its use in creating self-healing materials and stimuli-responsive systems, particularly in applications requiring precise molecular recognition properties. The compound's boronic acid moiety can form reversible covalent bonds with diols, enabling the design of smart materials that respond to environmental changes.
The global market for boronic acid derivatives like (2-Methyl-4-propylphenyl)boronic acid has been growing steadily, driven by increasing demand from the pharmaceutical and electronics industries. Market analysts project continued expansion as more applications are discovered in organic electronics and catalytic systems. Current research trends focus on improving the synthetic efficiency of these compounds and developing more sustainable production methods to meet environmental regulations.
When handling (2-Methyl-4-propylphenyl)boronic acid, standard laboratory precautions should be observed. The compound should be stored in a cool, dry place away from moisture and strong oxidizers. While not classified as hazardous under normal conditions, proper personal protective equipment including gloves and safety glasses is recommended when working with this chemical. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions.
The synthesis of (2-Methyl-4-propylphenyl)boronic acid typically involves lithiation-borylation of the corresponding aryl halide precursor or through transmetalation reactions. Recent advances in catalytic borylation have improved the efficiency of these processes, reducing the need for harsh reagents and enabling more environmentally friendly production. Analytical techniques such as NMR spectroscopy and HPLC are commonly used to verify the purity and identity of the final product.
Looking ahead, the future of (2-Methyl-4-propylphenyl)boronic acid research appears promising, with potential applications emerging in bioconjugation chemistry and diagnostic probe development. The compound's unique properties continue to attract interest from both academic and industrial researchers exploring new frontiers in molecular design and functional materials. As synthetic methodologies advance, we can expect to see broader adoption of this versatile building block across multiple scientific disciplines.
For researchers and manufacturers seeking high-quality (2-Methyl-4-propylphenyl)boronic acid, it's essential to source the material from reputable suppliers who can provide comprehensive analytical data and certificates of analysis. The compound is available in various purity grades, with ≥97% purity being common for most research applications. Specialized grades may be required for specific applications such as catalysis studies or pharmaceutical development.
In conclusion, (2-Methyl-4-propylphenyl)boronic acid (CAS No. 185329-96-8) represents an important tool in modern chemistry, offering numerous possibilities for innovation in drug discovery, material science, and beyond. Its unique combination of reactivity and stability makes it particularly valuable for researchers working at the cutting edge of synthetic and applied chemistry. As our understanding of boronic acid chemistry continues to grow, so too will the applications for this remarkable compound.
185329-96-8 ((2-Methyl-4-propylphenyl)boronic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)